molecular formula C26H31NO6S B12432049 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B12432049
M. Wt: 485.6 g/mol
InChI Key: DUXGLVRYGWZGES-UHFFFAOYSA-N
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Description

4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxy group, a fluorenylmethoxycarbonyl group, and a sulfanyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The tert-butoxy group is introduced through a reaction with tert-butyl alcohol and an appropriate acid catalyst. The sulfanyl group is added via a thiol-ene reaction, where a thiol reacts with an alkene under UV light or radical initiators .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, sulfoxides, and substituted derivatives .

Scientific Research Applications

4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group allows it to act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino site. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and protein interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H31NO6S

Molecular Weight

485.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylbutanoic acid

InChI

InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-15-34-14-12-22(24(29)30)27-25(31)32-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,27,31)(H,29,30)

InChI Key

DUXGLVRYGWZGES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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